molecular formula C27H26FN5O3 B12948022 N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide

N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide

Cat. No.: B12948022
M. Wt: 487.5 g/mol
InChI Key: MMTJMDKKUIMADW-UHFFFAOYSA-N
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Description

N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazole ring, and a methoxyphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the acrylamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be employed in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and fluorophenyl-containing molecules. Examples include:

  • N-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)pyridin-2-amine
  • 4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazole

Uniqueness

N-(3-((4-(4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl)pyridin-2-yl)amino)-4-methoxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26FN5O3

Molecular Weight

487.5 g/mol

IUPAC Name

N-[3-[[4-[5-(4-fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-4-yl]pyridin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H26FN5O3/c1-3-25(35)30-20-10-11-22(36-2)21(16-20)31-24-15-18(12-13-29-24)27-26(17-6-8-19(28)9-7-17)32-23(33-27)5-4-14-34/h3,6-13,15-16,34H,1,4-5,14H2,2H3,(H,29,31)(H,30,35)(H,32,33)

InChI Key

MMTJMDKKUIMADW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)NC2=NC=CC(=C2)C3=C(NC(=N3)CCCO)C4=CC=C(C=C4)F

Origin of Product

United States

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